molecular formula C21H14N6O B11195380 4-[1-phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]pyridine

4-[1-phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]pyridine

Cat. No.: B11195380
M. Wt: 366.4 g/mol
InChI Key: LPOCIAIDPZUVTG-UHFFFAOYSA-N
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Description

4-[1-phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]pyridine is a complex heterocyclic compound that incorporates multiple functional groups, including oxadiazole, triazole, and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[1-phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of 4-[1-phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring are known for their antimicrobial and antiviral activities.

    1,2,3-Triazole Derivatives: These compounds are widely used in medicinal chemistry due to their stability and biological activities.

    Pyridine Derivatives: Pyridine-containing compounds are common in pharmaceuticals and agrochemicals due to their diverse biological activities.

Uniqueness

4-[1-phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]pyridine is unique due to its combination of multiple heterocyclic rings, which imparts a range of biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H14N6O

Molecular Weight

366.4 g/mol

IUPAC Name

5-phenyl-3-(1-phenyl-5-pyridin-4-yltriazol-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C21H14N6O/c1-3-7-16(8-4-1)21-23-20(25-28-21)18-19(15-11-13-22-14-12-15)27(26-24-18)17-9-5-2-6-10-17/h1-14H

InChI Key

LPOCIAIDPZUVTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)C3=C(N(N=N3)C4=CC=CC=C4)C5=CC=NC=C5

Origin of Product

United States

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